

Reducing analytical uncertainty in CFC-112 measurements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2,2-Tetrachloro-1,2-difluoroethane**

Cat. No.: **B1219685**

[Get Quote](#)

Technical Support Center: CFC-112 Measurements

This technical support center provides troubleshooting guidance, quantitative data, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in reducing analytical uncertainty in the measurement of CFC-112 (**1,1,2,2-Tetrachloro-1,2-difluoroethane**).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of CFC-112.

Question: Why am I seeing poor peak resolution or co-elution, especially with CFC-112a?

Answer: Co-elution of CFC-112 and its asymmetrical isomer, CFC-112a (1,1,1,2-Tetrachloro-2,2-difluoroethane), is a common challenge due to their similar boiling points and chemical properties.[\[1\]](#)[\[2\]](#) To improve separation, consider the following:

- Column Selection:
 - Use a high-resolution capillary column with a stationary phase suitable for separating halogenated hydrocarbons. A PoraPLOT Q column has been shown to be effective for

separating various chlorofluorocarbons.[\[3\]](#)

- Consider a longer column or a column with a thicker film to enhance separation.
- Temperature Program Optimization:
 - Lower the initial oven temperature and use a slower temperature ramp rate. This will increase the interaction of the analytes with the stationary phase, potentially improving resolution.
- Carrier Gas Flow Rate:
 - Optimize the carrier gas flow rate (linear velocity) for your column dimensions to achieve the best separation efficiency.
- Confirmation with Mass Spectrometry (MS):
 - If using GC-MS, utilize different mass-to-charge ratio (m/z) ions for quantification of each isomer to distinguish them even if they are not perfectly separated chromatographically.

Question: What are the likely causes of poor sensitivity or no detectable CFC-112 peak?

Answer: Several factors can lead to a lack of signal for CFC-112:

- Sample Loss during Collection and Storage:
 - Ensure proper sample collection techniques to avoid contamination or loss. For air samples, use of passivated stainless steel canisters (e.g., SUMMA canisters) is recommended, and samples have been shown to be stable for up to 30 days.[\[4\]](#)[\[5\]](#) For water samples, flame-sealing in glass ampoules can prevent loss.[\[6\]](#)
 - Check for leaks in the sampling train and canister valves.
- Injector Problems:
 - Leaks: A leak in the injector, particularly a worn septum, can lead to sample loss.

- Incorrect Temperature: The injector temperature may be too low for efficient volatilization of CFC-112.
- Detector Issues (for GC-ECD):
 - Detector Contamination: A contaminated Electron Capture Detector (ECD) can lead to a significant loss of sensitivity. The detector may need to be baked out or cleaned according to the manufacturer's instructions.
 - Inadequate Gas Flow: Incorrect or fluctuating makeup gas flow to the ECD can affect its response.
- Column Issues:
 - Active Sites: The presence of active sites in the column or liner can lead to the adsorption of CFC-112, especially at low concentrations.

Question: My baseline is noisy and/or drifting. How can I fix this?

Answer: A noisy or drifting baseline can obscure small peaks and affect integration, increasing uncertainty. Common causes include:

- Gas Purity:
 - Ensure high-purity carrier and detector gases are used. The use of gas purifiers (oxygen, moisture, and hydrocarbon traps) is highly recommended.
- Contamination:
 - Septum Bleed: Particles from a cored or degraded septum can enter the liner and column.
 - Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to bleed.
 - System Contamination: Contamination can be present in the injector, detector, or gas lines. A system bake-out may be necessary.
- Leaks:

- Small leaks in the system can introduce atmospheric gases, leading to a noisy baseline, especially with an ECD.
- Detector Issues:
 - For an ECD, ensure the detector temperature is stable.
 - For an FID, ensure the flame is lit and stable.

Question: My calibration curve is non-linear or has poor reproducibility. What should I do?

Answer: A reliable calibration is crucial for accurate quantification. Issues with the calibration curve can stem from:

- Standard Preparation:
 - Ensure the accuracy of your stock and working standards. Prepare fresh dilutions regularly.
 - Verify the purity of the CFC-112 standard.
- Injection Volume Inconsistency:
 - If using manual injection, ensure a consistent injection technique. An autosampler is recommended for better precision.
- Detector Saturation (ECD):
 - An ECD has a limited linear range. If your calibration standards are too concentrated, the detector may become saturated, leading to a non-linear response. Dilute your standards to a lower concentration range.
- System Leaks:
 - Leaks can lead to variable sample introduction and poor reproducibility.

Quantitative Data Summary

While specific analytical uncertainty data for CFC-112 is not extensively published, the following table provides typical performance characteristics for the analysis of related chlorofluorocarbons using Gas Chromatography. These values can serve as a benchmark for what to expect in a well-optimized method for CFC-112.

Parameter	CFC-11	CFC-12	CFC-113	Method	Reference Matrix
Method Detection Limit (MDL)	0.007 pmol/kg	0.017 pmol/kg	0.0043 pmol/kg	GC-ECD	Seawater
0.06 µg	-	-	HS-GC-MS	Polyether Polyols	
Precision (RSD %)	1.8%	1.5%	<5%	GC-ECD	Swiss Lakes Water
3.1%	-	-	HS-GC-MS	Polyether Polyols	
Total Measurement Uncertainty	2.5%	2.3%	-	GC-ECD	Swiss Lakes Water

Note: The data presented are for related CFC compounds and are intended to provide an estimate of expected analytical performance for CFC-112 measurements.[\[7\]](#)[\[8\]](#)

Detailed Experimental Protocols

Protocol: Analysis of CFC-112 in Air Samples by GC-MS

This protocol outlines a general procedure for the analysis of CFC-112 in whole air samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Collection:

- Use pre-cleaned, evacuated SUMMA or silica-lined canisters.
- For grab samples, open the canister valve and allow it to fill to ambient pressure.

- For time-integrated samples, use a flow controller to regulate the sample flow into the canister over a specified period.
- Close the canister valve securely after sampling and attach a sample identification tag.
- Record the final canister pressure.

2. Preparation of Calibration Standards:

- Obtain a certified gas standard of CFC-112 in nitrogen.
- Prepare a series of working standards by dynamic or static dilution of the primary standard with high-purity nitrogen.
- The concentration range of the working standards should bracket the expected sample concentrations.

3. Instrument Setup (Example Parameters):

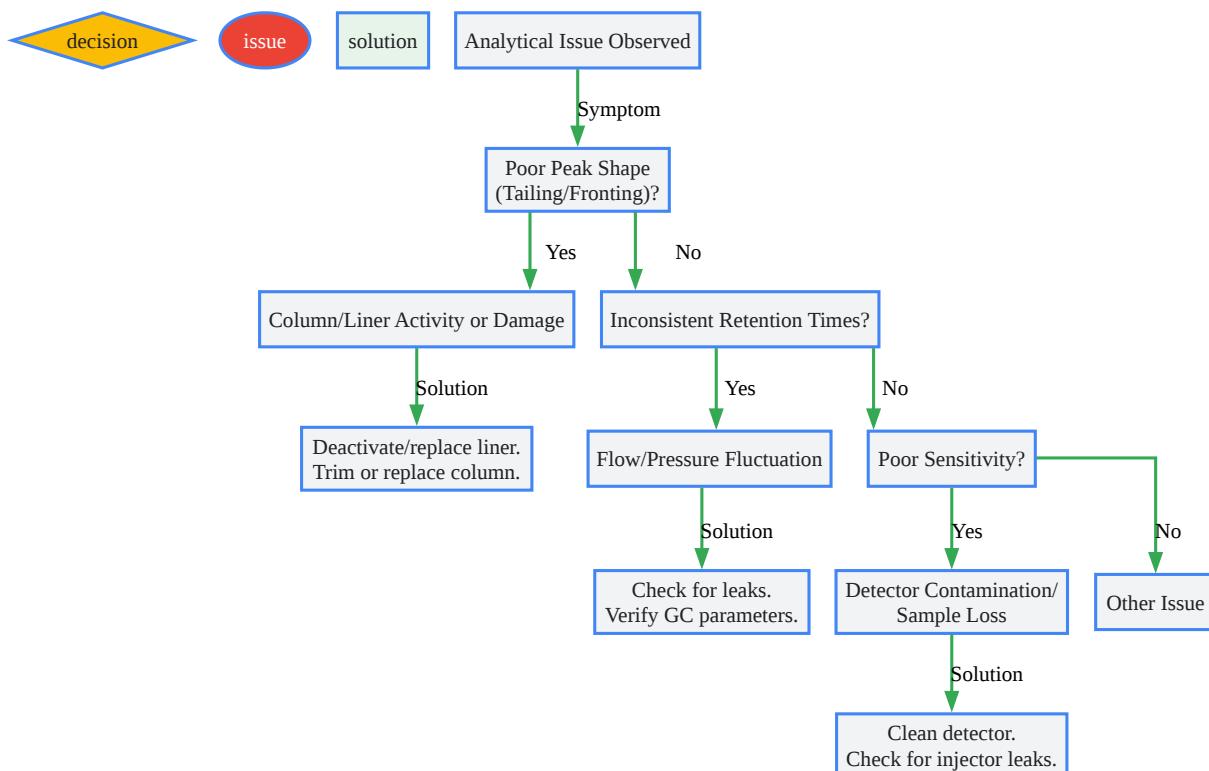
- Gas Chromatograph (GC):
 - Column: Agilent PoraPLOT Q, 25 m x 0.32 mm ID x 20 μ m film thickness (or equivalent).
[\[3\]](#)
 - Injector: Split/splitless, operated in splitless mode.
 - Injector Temperature: 200 °C.
 - Oven Temperature Program: 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Mass Spectrometer (MS):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Suggested Ions for CFC-112: m/z 169, 171, 134.


4. Sample Analysis:

- Connect the sample canister to the GC inlet system.
- Use a preconcentration system (e.g., cryogenic trap) to trap a known volume of the air sample.
- Rapidly heat the trap to inject the analytes onto the GC column.
- Start the GC-MS data acquisition.

5. Data Analysis and Quality Control:


- Identify the CFC-112 peak based on its retention time and the presence of the characteristic ions.
- Integrate the peak area of the primary quantifying ion.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Quantify the CFC-112 concentration in the samples using the calibration curve.
- Analyze a blank and a calibration check standard with each batch of samples to ensure the system is free of contamination and the calibration is still valid.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for CFC-112 analysis.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for GC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ozone.unep.org [ozone.unep.org]
- 2. Tetrachloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. eurofinsus.com [eurofinsus.com]
- 5. epa.gov [epa.gov]
- 6. USGS Groundwater Dating Lab [water.usgs.gov]
- 7. eawag.ch [eawag.ch]
- 8. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Reducing analytical uncertainty in CFC-112 measurements]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219685#reducing-analytical-uncertainty-in-cfc-112-measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com